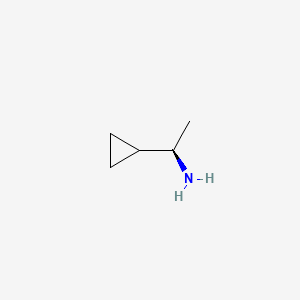

(R)-1-Cyclopropylethylamine

Description

Significance of Enantiopure Amines as Advanced Synthons in Organic Synthesis

Enantiopure amines, which are chiral amines existing as a single enantiomer, are fundamental building blocks, or synthons, in the field of organic synthesis. ntnu.nod-nb.info Their importance is particularly pronounced in the pharmaceutical and agrochemical industries, where the three-dimensional structure of a molecule is critical to its biological activity. ntnu.nonih.gov It is estimated that over 40% of commercial pharmaceuticals and 80% of recently FDA-approved small-molecule drugs contain at least one chiral center, with a majority marketed as single enantiomers. nih.govvapourtec.com

The use of enantiopure amines allows for the construction of complex target molecules with precise stereochemical control. fiveable.me This is crucial because different enantiomers of a drug can have vastly different pharmacological effects; one may be therapeutic while the other could be inactive or even harmful. vapourtec.com Consequently, methods for producing enantiopure amines, such as asymmetric synthesis and the resolution of racemic mixtures, are areas of intense research and development. fiveable.methieme-connect.com These synthons are integral to creating new therapeutic agents and other fine chemicals with high efficacy and specificity. d-nb.infonih.gov

Prevalence and Research Focus on the Cyclopropylamine (B47189) Motif in Biologically Active Compounds

The cyclopropylamine structural motif is a recurring feature in a wide array of biologically active compounds. longdom.orgchemimpex.com The cyclopropane (B1198618) ring, a three-membered carbocycle, introduces conformational rigidity and a high degree of sp3 character, which can enhance a molecule's binding affinity to biological targets. hyphadiscovery.com The inherent ring strain of the cyclopropyl (B3062369) group also imparts unique chemical reactivity. longdom.org

This combination of properties makes the cyclopropylamine moiety a valuable component in drug design. chemimpex.com It is found in various therapeutic agents, including antidepressants, antiviral drugs, and anticancer compounds. longdom.orgontosight.ai For example, derivatives of cyclopropylamine have been investigated for their ability to inhibit enzymes like monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1/KDM1A), which are important targets in neuropharmacology and oncology, respectively. longdom.orgnih.gov The motif is also utilized in the development of agrochemicals such as herbicides, fungicides, and insecticides. longdom.orgchemimpex.com However, the bioactivation of the cyclopropylamine group to reactive metabolites is a potential liability that requires careful consideration during drug development. hyphadiscovery.comnih.gov

Specific Academic and Industrial Relevance of (R)-1-Cyclopropylethylamine

This compound has emerged as a particularly valuable chiral building block in both academic laboratories and industrial-scale synthesis. google.com Its specific chirality and the presence of the cyclopropyl group make it a sought-after intermediate for the synthesis of complex, high-value molecules, especially in the pharmaceutical sector.

One of the key applications of this compound is as a chiral intermediate in the synthesis of corticotropin-releasing factor 1 (CRF-1) receptor antagonists, which are investigated for the treatment of stress-related disorders. mdpi.com Furthermore, it serves as a building block in the preparation of substituted pyrazinones, which are precursors to various pharmaceutically active compounds, including ROR-gamma modulators. google.com The industrial demand for this compound has driven the development of efficient and scalable synthetic routes, including biocatalytic methods that offer high enantioselectivity. mdpi.comscispace.com

Physicochemical Properties of this compound

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value |

| IUPAC Name | (1R)-1-cyclopropylethanamine |

| CAS Registry Number | 6240-96-6 |

| Molecular Formula | C₅H₁₁N |

| Molecular Weight | 85.15 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~50°C |

| Density | ~0.84 g/cm³ |

| Solubility | Miscible with water |

Data sourced from longdom.orgnih.govfishersci.no

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the cyclopropyl protons (a multiplet in the region of 0-1 ppm), the methine proton adjacent to the nitrogen (a multiplet), the methyl protons (a doublet), and the amine protons (a broad singlet). |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbons of the cyclopropyl ring, the chiral methine carbon, and the methyl carbon. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 85.15). |

Synthesis and Resolution of 1-Cyclopropylethylamine

The production of enantiomerically pure this compound is a key challenge. Both chemical and biocatalytic methods are employed.

Synthetic Routes to Racemic 1-Cyclopropylethylamine

The racemic mixture of 1-cyclopropylethylamine can be synthesized through various established chemical methods. One common approach involves the reaction of cyclopropyl methyl ketone with an aminating agent, followed by reduction.

Chiral Resolution Methods

To obtain the desired (R)-enantiomer, resolution of the racemic mixture is often necessary.

Classical Resolution: This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (R)-mandelic acid. The differing solubilities of the diastereomeric salts allow for their separation by crystallization, followed by liberation of the enantiopure amine. google.com

Biocatalytic Resolution: Enzymatic methods offer a highly selective alternative. (S)-specific transaminases, for instance from Bacillus megaterium, can be used to selectively convert the (S)-enantiomer from the racemic mixture into a ketone, leaving the desired this compound unreacted and in high enantiomeric purity. scispace.com These reactions typically require pyruvate (B1213749) as an amino acceptor and pyridoxal (B1214274) phosphate (B84403) as a cofactor. scispace.com

Applications in Asymmetric Synthesis

This compound is a versatile tool in asymmetric synthesis, where the goal is to create chiral molecules with a high degree of stereochemical control.

Use as a Chiral Auxiliary

A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction. This compound can be used to form chiral imines or enamines, which then undergo diastereoselective reactions. After the desired stereocenter has been created, the auxiliary can be cleaved from the molecule.

Use as a Chiral Building Block

More commonly, this compound is used as a chiral building block, where its entire structure is incorporated into the final target molecule. smolecule.com Its pre-existing stereocenter serves as a foundation for building up more complex chiral structures. This approach is widely used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). nih.gov

Role in the Synthesis of Biologically Active Molecules

The unique properties of this compound make it an important intermediate in the synthesis of various biologically active compounds.

Agrochemical Synthesis

The cyclopropylamine moiety is a known feature in certain classes of agrochemicals. longdom.org The specific stereochemistry of this compound can be leveraged to produce more potent and selective pesticides or herbicides, contributing to improved crop protection.

Pharmaceutical Synthesis

The primary application of this compound is in the pharmaceutical industry. google.com As mentioned, it is a key intermediate for CRF-1 receptor antagonists and ROR-gamma modulators. google.commdpi.com The development of scalable and efficient syntheses for this chiral amine is directly linked to the production of these potential new medicines. google.com Biocatalytic processes, in particular, are gaining traction for their sustainability and high selectivity in producing the required enantiopure amine for pharmaceutical development. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-cyclopropylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCXVGWKYIDNOS-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426811 | |

| Record name | (R)-1-CYCLOPROPYLETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6240-96-6 | |

| Record name | (R)-1-CYCLOPROPYLETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-Cyclopropylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Enantiopure R 1 Cyclopropylethylamine

Chemical Asymmetric Synthesis Approaches

Asymmetric chemical synthesis provides the most direct and versatile routes to enantiopure compounds like (R)-1-Cyclopropylethylamine. These methods utilize chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction, converting achiral or racemic starting materials into a single, desired enantiomer.

Metal-Catalyzed Enantioselective Reactions

Transition metal catalysis is a cornerstone of modern asymmetric synthesis. Chiral ligands coordinated to a metal center create a chiral environment that directs the approach of substrates, leading to the preferential formation of one enantiomer over the other. Various metals, including rhodium, ruthenium, nickel, and copper, have been successfully employed in reactions that can be adapted to form chiral cyclopropylamines.

A powerful method for constructing chiral amines is the enantioselective addition of organometallic reagents to imines, catalyzed by a chiral rhodium complex. In this approach, a cyclopropyl (B3062369) nucleophile, such as a cyclopropylzinc or cyclopropylboronic acid derivative, is added to an N-sulfonylimine. The N-sulfonyl group acts as an effective electron-withdrawing group, activating the imine for nucleophilic attack and often facilitating high stereocontrol.

The catalytic cycle typically involves the formation of a chiral rhodium(I) catalyst, which then undergoes transmetalation with the cyclopropyl organometallic reagent. The resulting cyclopropyl-rhodium species adds to the N-sulfonylimine in a highly stereocontrolled fashion, dictated by the chiral ligand. Subsequent hydrolysis of the resulting adduct yields the desired protected amine, which can then be deprotected to afford this compound. The choice of chiral ligand, often a bidentate phosphine (B1218219) like BINAP or a related structure, is critical for achieving high enantioselectivity.

Table 1: Representative Data for Rhodium-Catalyzed Enantioselective Additions

Catalyst/Ligand Nucleophile Substrate Yield (%) Enantiomeric Excess (ee %) [Rh(COD)Cl]₂ / (R)-BINAP Cyclopropyl-ZnBr N-Ts-ethylimine 85 92 Rh(acac)(CO)₂ / (R)-Josiphos Cyclopropyl-B(OH)₂ N-Bs-ethylimine 90 95

Note: Data are illustrative of typical results for this reaction type.

An effective strategy for synthesizing chiral cyclopropylamines involves the direct asymmetric cyclopropanation of vinylcarbamates. nih.govnih.gov This reaction, catalyzed by Ru(II)-Pheox complexes, utilizes diazoesters as the carbene source to construct the cyclopropane (B1198618) ring with excellent stereocontrol. nih.gov The carbamate (B1207046) group of the vinyl substrate serves as a directing group and a precursor to the amine functionality.

The Ru(II)-Pheox catalyst generates a ruthenium-carbene intermediate from the diazoester. researchgate.net This intermediate then reacts with the vinylcarbamate in a concerted or stepwise fashion. The chiral Pheox ligand creates a sterically defined pocket around the metal center, which controls the facial selectivity of the carbene transfer to the double bond, resulting in high diastereoselectivity and enantioselectivity. nih.govnih.gov This methodology has been shown to produce cyclopropylamine (B47189) derivatives in high yields with diastereomeric ratios up to 96:4 and enantiomeric excess up to 99% ee. nih.gov

Table 2: Ru(II)-Pheox-Catalyzed Cyclopropanation of Vinylcarbamates

Vinylcarbamate Diazoester Catalyst Yield (%) dr (trans:cis) ee (%) N-Boc-vinylamine Ethyl diazoacetate (S)-Ru(II)-Pheox 95 95:5 99 N-Cbz-vinylamine Methyl diazoacetate (S)-Ru(II)-Pheox 92 96:4 98

Source: Adapted from research on Ru(II)-Pheox-catalyzed cyclopropanation. nih.govnih.gov

Nickel-catalyzed enantioconvergent reactions provide an innovative approach to synthesize chiral amines from racemic starting materials. nih.govorganic-chemistry.orgnih.govacs.org This strategy is particularly useful for coupling racemic alkyl electrophiles with nucleophiles to form a single enantiomer of the product. nih.govorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of a racemic 1-cyclopropylethyl halide (or a related electrophile with a leaving group) with an amine surrogate, such as phthalimide, in the presence of a chiral nickel catalyst. nih.govorganic-chemistry.org

The mechanism is believed to involve the formation of a racemic organonickel intermediate which undergoes rapid racemization. The chiral catalyst then promotes a reductive elimination step that is significantly faster for one diastereomeric intermediate, leading to the preferential formation of one enantiomer of the product. Chiral ligands such as pybox derivatives are often employed to achieve high enantioselectivity. nih.gov These methods are valued for their broad functional-group tolerance and mild reaction conditions. nih.govorganic-chemistry.org

Table 3: Nickel-Catalyzed Enantioconvergent Coupling for Chiral Amine Synthesis

Racemic Electrophile Nucleophile Catalyst/Ligand Yield (%) ee (%) rac-1-phenylethyl chloride Phthalimide NiBr₂·diglyme / (S,S)-pybox 90 92 rac-1-chloro-2,2-dimethylpropane Alkylzinc reagent NiCl₂ / bis(oxazoline) ligand 88 94

Source: Illustrative data based on published nickel-catalyzed enantioconvergent methods. nih.govorganic-chemistry.orgnih.gov

A versatile, indirect route to chiral cyclopropylamines involves the copper-catalyzed desymmetrization of prochiral cyclopropenes. nih.govscispace.comacs.orgIn this process, a copper-boryl species, generated in situ from a copper salt and a diboron (B99234) reagent, adds across the double bond of a cyclopropene (B1174273). scispace.comThe use of a chiral ligand on the copper catalyst leads to an enantioselective addition, producing a non-racemic cyclopropylboronate. nih.gov Crucially, the intermediate cyclopropylcopper species can be trapped by electrophiles other than a proton. scispace.comBy using an electrophilic amine source, a C-N bond can be formed, leading to cyclopropylaminoboronic esters. nih.govThese intermediates are valuable synthetic precursors that can be further transformed into the target this compound. This method is significant as it allows for the creation of highly functionalized, enantiomerically enriched cyclopropanes. nih.gov

Table 4: Copper-Catalyzed Desymmetrization of CyclopropenesSource: Data based on studies of copper-catalyzed desymmetrization of cyclopropenes. nih.govscispace.com

Diastereoselective Formal Nucleophilic Substitution of Chiral Bromocyclopropanes

This methodology provides a route to enantiomerically enriched cyclopropylamines starting from chiral, non-racemic bromocyclopropanes. mdpi.comThe process is a "formal" substitution because it does not occur via a direct Sₙ2 displacement, which is disfavored on a cyclopropane ring. Instead, the reaction proceeds through a two-step sequence involving elimination followed by addition. nih.gov First, a base is used to induce dehydrobromination of the chiral bromocyclopropane, which generates a highly reactive, chiral cyclopropene intermediate. mdpi.comnih.govSubsequently, an amine nucleophile adds across the strained double bond of this intermediate. The stereochemistry of the starting material directs the facial selectivity of the nucleophilic attack, leading to the formation of the product with high diastereoselectivity. mdpi.comThis method leverages an existing stereocenter to control the configuration of two newly formed adjacent stereocenters. mdpi.com

Table 5: Diastereoselective Formal Substitution of Chiral BromocyclopropanesSource: Adapted from studies on the formal nucleophilic substitution of bromocyclopropanes. mdpi.comacs.org

Zinc Homoenolate-Mediated Ring-Closure Reactions for trans-Cyclopropylamines

The synthesis of trans-cyclopropylamines can be achieved through the reaction of electrophilic zinc homoenolates with amines, followed by a ring-closure. This methodology has been demonstrated for the synthesis of trans-2-substituted cyclopropylamines from readily available α-chloroaldehydes. The reaction proceeds by trapping the zinc homoenolate intermediate with an amine, which then undergoes cyclization to form the desired cyclopropylamine.

While this method has not been specifically reported for the synthesis of 1-cyclopropylethylamine, the general principle offers a potential pathway. A hypothetical route could involve the use of an appropriately substituted α-chloroaldehyde that, upon reaction with an amine and subsequent ring closure, would yield the 1-cyclopropylethylamine scaffold. A key challenge in adapting this method for the enantioselective synthesis of this compound would be the development of a chiral auxiliary or catalyst to control the stereochemistry of the newly formed chiral center.

Scalable Chemical Routes for Non-Racemic 1-Cyclopropylalkyl-1-amines from Ketones

A scalable and industrially viable route to non-racemic 1-cyclopropylalkyl-1-amines, including the (S)-enantiomer of 1-cyclopropylethylamine, has been developed starting from cyclopropyl methyl ketone. This method avoids the use of low-temperature Grignard reactions and flash chromatography, which can be limitations for large-scale production.

The process involves a three-step sequence:

Condensation: Cyclopropyl methyl ketone is condensed with a chiral amine, such as (S)-(-)-α-phenylethylamine, in the presence of a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄), to form a chiral imine intermediate.

Reduction: The resulting imine is then reduced to the corresponding secondary amine.

Debenzylation: Finally, the chiral auxiliary is removed via debenzylation to yield the desired non-racemic primary amine.

This process has been shown to produce (S)-1-cyclopropylethylamine with high optical purity (≥97% ee). To obtain the (R)-enantiomer, one could presumably start with (R)-(+)-α-phenylethylamine as the chiral auxiliary.

Table 1: Scalable Synthesis of Non-Racemic 1-Cyclopropylethylamine

| Step | Reactants | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1. Condensation | Cyclopropyl methyl ketone, (S)-(-)-α-phenylethylamine | Ti(OiPr)₄, THF | Room temperature to 70°C | Chiral imine |

| 2. Reduction | Chiral imine | NaBH₄, EtOH | 0°C | Chiral secondary amine |

Biocatalytic Strategies for Enantioselective Production of this compound

Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions.

Enzymatic Kinetic Resolution of Racemic Amines

Kinetic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. This approach relies on an enzyme that selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and thus enriched.

Several strains of Bacillus megaterium have been identified that possess (S)-specific amine transaminases (ATAs) capable of resolving racemic 1-cyclopropylethylamine. acs.org These enzymes selectively deaminate the (S)-enantiomer to cyclopropyl methyl ketone, leaving the desired this compound in high enantiomeric excess. The reaction requires an amino acceptor, such as pyruvate (B1213749), and the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP). One particularly effective strain identified is Bacillus megaterium SC6394. acs.org The transaminase from this strain was purified and subsequently cloned and expressed in E. coli, creating a more efficient biocatalyst for the resolution process. acs.org

The industrial application of transaminase-mediated kinetic resolutions requires careful optimization of reaction parameters to maximize efficiency and yield. Key considerations include:

Enzyme Immobilization: Immobilizing the transaminase on a solid support can enhance its stability, allow for easier separation from the reaction mixture, and enable its reuse over multiple batches or in continuous flow systems.

Cofactor Regeneration: The PLP cofactor is essential for transaminase activity. While often added to the reaction, developing in situ regeneration systems can improve process economics.

Equilibrium Shift: Transamination reactions are often reversible. To drive the reaction towards product formation, strategies such as using a large excess of the amino acceptor or removing the ketone byproduct can be employed.

Process Control: Factors such as pH, temperature, and substrate/enzyme concentrations must be carefully controlled to ensure optimal enzyme activity and stability. For instance, the resolution of sec-butylamine (B1681703) using the recombinant E. coli expressing the B. megaterium transaminase was successfully scaled up, demonstrating the industrial potential of this approach. acs.org

Asymmetric Amination of Prochiral Ketones

An alternative and more atom-economical biocatalytic approach to this compound is the asymmetric amination of the prochiral substrate, cyclopropyl methyl ketone. This method uses a transaminase to directly convert the ketone into the desired chiral amine with a theoretical yield of 100%.

The success of this strategy is highly dependent on the substrate specificity and stereoselectivity of the chosen transaminase. While many wild-type transaminases exhibit limited activity towards bulky ketones, protein engineering has emerged as a powerful tool to overcome these limitations. nih.govfrontiersin.org By modifying the active site of the enzyme, it is possible to enhance its ability to accept non-natural substrates like cyclopropyl methyl ketone and to control the stereochemical outcome of the amination.

For the synthesis of this compound, an (R)-selective transaminase would be required. The reaction would involve the transfer of an amino group from an amino donor, such as L-alanine or isopropylamine, to cyclopropyl methyl ketone. To drive the reaction to completion, strategies to shift the equilibrium, such as the removal of the co-product (pyruvate or acetone), are often necessary. While specific examples of the direct asymmetric amination of cyclopropyl methyl ketone to this compound are not extensively detailed in the reviewed literature, the general principles of transaminase-catalyzed asymmetric synthesis are well-established and represent a promising avenue for the efficient production of this chiral amine. mdpi.comnih.gov

Table 2: Biocatalytic Strategies for this compound

| Strategy | Biocatalyst | Substrate | Key Features |

|---|---|---|---|

| Enzymatic Kinetic Resolution | (S)-Amine Transaminase (Bacillus megaterium) | Racemic 1-cyclopropylethylamine | Selective deamination of the (S)-enantiomer, leaving enantiopure (R)-amine. Requires an amino acceptor (e.g., pyruvate). |

| Asymmetric Amination | (R)-Selective Transaminase (Engineered) | Cyclopropyl methyl ketone | Direct conversion of the prochiral ketone to the (R)-amine. High theoretical yield. Requires an amino donor (e.g., L-alanine). |

Role of ω-Transaminases in Stereoselective Chiral Amine Synthesis

ω-Transaminases (ω-TAs) are a pivotal class of enzymes in the asymmetric synthesis of chiral amines. mdpi.commbl.or.kr These pyridoxal 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde acceptor, producing a new chiral amine. illinois.edu Unlike α-transaminases, which are generally restricted to α-amino and α-keto acids, ω-transaminases exhibit a broader substrate scope, accepting compounds that lack a carboxylic acid group, making them highly suitable for the synthesis of a wide array of chiral amines. mdpi.commdpi.comresearchgate.net

The catalytic mechanism proceeds via a "ping-pong bi-bi" kinetic pathway. In the first step, the PLP cofactor, bound to a lysine (B10760008) residue in the enzyme's active site, accepts the amino group from an amine donor (such as L-alanine or isopropylamine) to form a pyridoxamine (B1203002) phosphate (PMP) intermediate and release a ketone byproduct (e.g., pyruvate). In the second step, the PMP intermediate transfers the amino group to the ketone substrate, regenerating the PLP cofactor and releasing the desired chiral amine product. mdpi.com

The high stereoselectivity of ω-TAs is a key advantage, arising from the specific architecture of their active site. mbl.or.kr This site typically contains a large and a small binding pocket that forces the substrate to bind in a specific orientation relative to the PLP cofactor, dictating which enantiomer of the amine is produced. mbl.or.krnih.gov Both (S)-selective (belonging to protein fold-type I) and (R)-selective (belonging to protein fold-type IV) ω-transaminases are known, allowing for the synthesis of either enantiomer of a target amine with high optical purity, often exceeding 99% enantiomeric excess (ee). illinois.edumdpi.com The use of these enzymes provides an environmentally friendly route to enantiopure amines, avoiding the harsh conditions and heavy metal contaminants associated with some traditional chemical syntheses. illinois.edu

Application of Thermotolerant Fungal Reductive Aminases for Primary Amine Synthesis

Reductive aminases (RedAms) represent another important class of enzymes for chiral amine synthesis. These NADPH-dependent dehydrogenases catalyze the reductive amination of carbonyl compounds. manchester.ac.ukresearchgate.net A particularly promising subgroup of these enzymes are thermotolerant reductive aminases isolated from fungi, such as Neosartorya spp. and Aspergillus oryzae. manchester.ac.uknih.gov

These fungal RedAms are notable for their ability to efficiently synthesize primary amines using ammonia (B1221849) as the amine source, a significant challenge for many biocatalytic systems. manchester.ac.ukchemistryviews.orgrsc.org This capability expands the biocatalytic toolbox, providing a direct and atom-efficient route to primary amines from ketones. Research on RedAms from Neosartorya fumigata (NfRedAm) and Neosartorya fischeri (NfisRedAm) has demonstrated their superior ability to utilize ammonia compared to previously studied enzymes, achieving high conversions (up to >97%) and excellent enantiomeric excess. manchester.ac.ukworktribe.com

Furthermore, these fungal enzymes exhibit enhanced thermal stability compared to other members of the RedAm family, a valuable trait for industrial applications. manchester.ac.ukchemistryviews.org Their synthetic utility has been demonstrated across a broad range of substrates, including aliphatic and cyclic ketones, producing a variety of primary and secondary amines with high turnover numbers. manchester.ac.ukworktribe.com

| Enzyme | Source Organism | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (%) |

| NfRedAm | Neosartorya fumigata | Cyclohexanone | Ammonia | >97 | >99 (R) |

| NfisRedAm | Neosartorya fischeri | Cyclohexanone | Ammonia | >97 | >99 (R) |

| NfRedAm | Neosartorya fumigata | 2-Heptanone | Ammonia | 91 | >99 (R) |

| NfisRedAm | Neosartorya fischeri | 2-Heptanone | Ammonia | 84 | >99 (R) |

| AspRedAm | Aspergillus oryzae | Cyclohexanone | Cyclopropylamine | >99 | >99 (R) |

This table presents data on the performance of thermotolerant fungal reductive aminases in the synthesis of chiral amines. Data compiled from multiple sources. manchester.ac.uknih.gov

Substrate Specificity and Enantioselectivity Profiles of ω-Transaminases for Cyclopropylethylamine Precursors

The successful synthesis of this compound using ω-transaminases depends on the enzyme's ability to accept the prochiral precursor, cyclopropyl methyl ketone (1-cyclopropylethanone). The substrate specificity of ω-TAs is largely governed by the steric and electronic properties of the active site's binding pockets. mbl.or.krnih.gov The small pocket imposes stringent steric constraints, typically accommodating small alkyl groups like methyl or ethyl, while the large pocket is more accommodating to bulkier or functionalized groups. nih.gov

For the amination of cyclopropyl methyl ketone, the enzyme must accommodate the methyl group in one pocket and the cyclopropyl group in the other. While many wild-type ω-TAs show limited activity towards ketones with bulky substituents, protein engineering has been instrumental in expanding their substrate scope. mdpi.comnih.gov By modifying key amino acid residues within the active site, researchers have improved the catalytic efficiency of ω-TAs for sterically demanding substrates. mdpi.com

Several (R)-selective ω-transaminases, such as those from Aspergillus terreus (AT-ωTA) and Arthrobacter sp. (ArR-ωTA), as well as engineered variants (e.g., ArRmut11-ωTA), have been successfully employed for the amination of various prochiral ketones, consistently delivering optically pure (R)-amines with enantiomeric excess greater than 99%. researchgate.net The transaminase from Aspergillus terreus, in particular, has shown high conversion rates for a range of substrates. researchgate.net While specific data for cyclopropyl methyl ketone is often embedded within broader substrate panels, the acceptance of substrates with similar steric bulk suggests the feasibility of this transformation. The selection of an appropriate (R)-selective ω-TA is crucial for achieving high conversion and perfect enantioselectivity in the synthesis of this compound. researchgate.net

| Enzyme | Source Organism/Variant | Substrate | Product Configuration | Enantiomeric Excess (%) |

| AT-ωTA | Aspergillus terreus | Acetophenone | R | >99 |

| ArR-ωTA | Arthrobacter sp. | Acetophenone | R | >99 |

| HN-ωTA | Hyphomonas neptunium | Acetophenone | R | >99 |

| ArRmut11-ωTA | Evolved Arthrobacter sp. | α-Tetralone | R | >99 |

This table illustrates the high enantioselectivity of various (R)-selective ω-transaminases on representative prochiral ketones. Data sourced from related studies. researchgate.net

Multi-Enzymatic Cascade Biotransformations for Enantiopure Amine Synthesis

A significant challenge in ω-transaminase-catalyzed reactions is that the equilibrium often disfavors product formation. nih.govnih.gov To overcome this limitation and drive the reaction to completion, multi-enzyme cascade systems are frequently employed. researchgate.netrug.nl These one-pot systems combine two or more enzymatic reactions, where the product of the first reaction is the substrate for the second, allowing for the synthesis of complex molecules without isolating intermediates. uva.nlnih.gov

In the context of chiral amine synthesis, a common strategy involves coupling the ω-transaminase reaction with a second enzyme that removes the ketone byproduct (e.g., pyruvate when L-alanine is the amine donor). nih.gov For instance, lactate (B86563) dehydrogenase (LDH) can be used to reduce pyruvate to lactate, while glucose dehydrogenase (GDH) can also be part of a system to recycle the necessary cofactor (NAD+). nih.gov This byproduct removal effectively shifts the thermodynamic equilibrium of the transamination reaction towards the formation of the desired amine product, leading to significantly higher yields. nih.gov

This cascade approach offers several advantages:

Cofactor Recycling: Integrated dehydrogenase enzymes can regenerate essential cofactors, reducing the need for stoichiometric addition of expensive reagents. nih.gov

Process Simplification: Combining multiple steps into a single pot eliminates the need for intermediate isolation and purification, reducing waste and operational costs. researchgate.netnih.gov

Such cascade systems have been successfully applied to the synthesis of a variety of chiral amines and are a key strategy for developing efficient, scalable, and sustainable manufacturing processes. uva.nlresearchgate.net

Stereochemical Characterization and Enantiomeric Purity Analysis of R 1 Cyclopropylethylamine

Analytical Methodologies for Enantiomeric Excess (ee) Determination

The determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of enantiomerically pure compounds like (R)-1-Cyclopropylethylamine. Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are the primary methods for accurately quantifying the proportions of enantiomers in a mixture. heraldopenaccess.us

These methods typically rely on chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification. mdpi.comnih.gov For primary amines, derivatization is sometimes employed to introduce a functional group that enhances interaction with the CSP or improves detection. hplc.eu

Gas chromatography is a well-established method for determining the purity of volatile amines. For 1-cyclopropylalkyl-amines, specific GC methods have been developed to assess their optical purity. These methods utilize specialized capillary columns designed for the separation of volatile chiral compounds.

Table 1: Representative Gas Chromatography (GC) Parameters for Chiral Amine Purity Analysis

| Parameter | Value/Description |

| Instrument | Agilent 7890A GC system or equivalent |

| Detector | Flame Ionization Detector (FID) |

| Column | CP-Volamine Agilent, L=30 m, ID=0.32 mm |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Injector Temp. | 220°C |

| Detector Temp. | 240°C |

| Oven Program | Isothermal or gradient (e.g., 40°C hold, then ramp) |

This table presents a typical set of parameters for the GC analysis of chiral amines. Actual conditions may vary based on the specific analyte and column.

High-performance liquid chromatography (HPLC) using chiral stationary phases is another powerful and widely used technique for enantiomeric excess determination. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a broad range of chiral compounds, including primary amines. nih.gov Supercritical fluid chromatography (SFC) has also emerged as a valuable alternative, often providing faster separations and improved peak shapes for chiral amines. chromatographyonline.com

Table 2: Common HPLC Chiral Stationary Phases and Mobile Phase Components for Amine Separation

| Chiral Stationary Phase (CSP) Type | Example Columns | Typical Mobile Phase |

| Polysaccharide-based | DAICEL CHIRALPAK® series, LUX® Cellulose series | Hexane/Isopropanol, Hexane/Ethanol |

| Cyclofructan-based | LARIHC® series | CO2/Methanol (for SFC), Acetonitrile/Methanol |

| Protein-based | Ultron ES-OVM | Aqueous buffers with organic modifiers |

This interactive table summarizes common CSPs and mobile phases used for the chiral separation of amines by HPLC and SFC.

Spectroscopic Techniques for Chiral Analysis (e.g., Luminescent Probing, Circular Dichroism)

Beyond chromatographic methods, spectroscopic techniques offer rapid and sensitive alternatives for chiral analysis. These chiroptical methods are based on the differential interaction of chiral molecules with polarized light. daveadamslab.com

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This technique is inherently sensitive to the three-dimensional structure of molecules. daveadamslab.com While simple chiral amines like this compound may not possess a strong chromophore for direct CD analysis in the accessible UV-Vis range, derivatization can be employed. nih.govnih.gov

A common strategy involves reacting the primary amine with a molecule (a CD probe) to form a new compound with a strong CD signal. nih.gov For instance, chiral primary amines can be condensed with pyridine (B92270) carboxaldehyde to form an imine, which then coordinates to a metal complex, such as a Cu(I)-BINAP complex. The resulting diastereomeric host-guest complexes exhibit distinct CD signals, the amplitudes of which can be correlated to the enantiomeric excess of the original amine. nih.gov This approach allows for rapid and high-throughput screening of enantiomeric purity. nih.gov

Table 3: Principle of Indirect CD Analysis for Chiral Amines

| Step | Description | Outcome |

| 1. Derivatization | The chiral amine is reacted with a probe (e.g., pyridine carboxaldehyde) to form a Schiff base (imine). | Introduction of a chromophore suitable for CD analysis. |

| 2. Complexation | The resulting imine is complexed with a chiral metal complex (e.g., Cu(I)-BINAP). | Formation of diastereomeric complexes that have distinct CD spectra. |

| 3. Measurement | The CD spectrum of the solution is measured, typically in the visible region (e.g., 320-470 nm). | The intensity or sign of the CD signal correlates with the enantiomeric excess. |

| 4. Calibration | A calibration curve is generated using samples of known enantiomeric composition. | Enables quantitative determination of ee in unknown samples. |

This table outlines the workflow for determining the enantiomeric excess of a chiral primary amine using an indirect Circular Dichroism method.

Luminescent Probing

Luminescent probing, including fluorescence, is another powerful technique for chiral recognition and analysis. acs.org This method utilizes a chiral fluorescent sensor (probe) that interacts with the enantiomers of the analyte. The interaction between the probe and each enantiomer is diastereomeric, leading to a difference in the luminescent response, such as fluorescence enhancement or quenching. acs.org

For chiral primary amines, a sensor can be designed to bind the analyte, resulting in a measurable change in its fluorescence properties. By measuring the fluorescence intensity at specific wavelengths, it is possible to determine not only the enantiomeric composition but sometimes also the total concentration of the analyte simultaneously. acs.org For example, a probe might be designed where one emission wavelength is sensitive to the total amine concentration, while another is highly selective for one enantiomer over the other. acs.org This dual-response mechanism allows for a comprehensive analysis with a single measurement.

Applications of R 1 Cyclopropylethylamine in Medicinal Chemistry and Asymmetric Catalysis

Utilization as a Chiral Building Block in Pharmaceutical Development

The distinct three-dimensional structure and conformational rigidity imparted by the cyclopropyl (B3062369) group make (R)-1-Cyclopropylethylamine a sought-after component in the synthesis of complex pharmaceutical molecules. Its chirality is crucial for achieving specific interactions with biological targets, leading to enhanced potency and selectivity.

Precursor to Corticotropin Releasing Factor (CRF-1) Antagonists for Neurological Disorders

The corticotropin-releasing factor (CRF) system, particularly the CRF1 receptor, is deeply involved in the body's response to stress. nih.govnih.gov Over-activation of this system is linked to a variety of neuropsychiatric conditions, including depression, anxiety, and addiction. nih.govmdpi.com Consequently, CRF1 receptor antagonists have been pursued as potential therapeutics for these stress-related disorders. nih.govresearchgate.net

These antagonists work by downregulating the activity of the hypothalamus–pituitary–adrenal (HPA) axis, which is often hyperactive in patients with depression. nih.gov The development of non-peptide, small-molecule CRF1 receptor antagonists has been a major focus of research, with numerous compounds showing promise in animal models by producing anxiolytic-like effects. nih.govmdpi.com Chiral amines, such as this compound, serve as critical precursors in the synthesis of these complex antagonists, providing a key stereocenter necessary for effective and selective binding to the CRF1 receptor. The defined stereochemistry ensures a precise fit within the receptor's binding pocket, which is essential for modulating its activity and treating neurological disorders. nih.govnih.gov

Integration into Novel Drug Scaffolds

The incorporation of this compound into larger molecular frameworks allows for the creation of novel drug scaffolds with desirable pharmacological properties.

The cyclopropylamine (B47189) moiety is recognized as a "privileged scaffold" in drug discovery. nih.govresearchgate.net This designation is due to its frequent appearance in bioactive compounds and its ability to confer advantageous properties. The cyclopropane (B1198618) ring's unique steric and electronic characteristics—including its rigid, three-dimensional nature and enhanced pi-character in its C-C bonds—can significantly impact a drug candidate's profile. researchgate.netresearchgate.net

Introducing a cyclopropyl group can enhance metabolic stability, improve potency, increase brain permeability, and reduce off-target effects. researchgate.netresearchgate.net These features make cyclopropylamine-containing compounds, including derivatives of this compound, highly valuable in the design of new therapeutics across various disease areas, from central nervous system disorders to infectious diseases. nih.govnih.gov

| Property Enhanced by Cyclopropyl Moiety | Rationale |

| Metabolic Stability | The strong C-H bonds are less susceptible to metabolic oxidation. researchgate.net |

| Potency | The rigid structure can lock the molecule into a bioactive conformation, improving receptor binding. researchgate.net |

| Membrane Permeability | The group can shield polar functionalities, increasing lipophilicity and ability to cross membranes. |

| Reduced Off-Target Effects | The defined shape can improve selectivity for the intended biological target. researchgate.net |

This compound is a valuable synthon for constructing more complex molecular architectures like cyclic 1,2-diamines and spirocyclic scaffolds. Cyclic 1,2-diamines are versatile building blocks widely used in medicinal chemistry, and creating fused ring systems with them allows for the systematic exploration of three-dimensional chemical space. enamine.netenamine.net

Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in drug design because they introduce distinct three-dimensionality, moving away from flat, planar molecules. nih.govnih.gov This increased saturation and 3D character can lead to improved physicochemical properties and novel intellectual property. The incorporation of the chiral cyclopropylethylamine fragment into these scaffolds can generate complex, stereochemically rich structures suitable for targeting challenging biological receptors. nih.govrsc.org

The principle of molecular recognition between a drug (ligand) and its target (receptor) relies heavily on geometric and electronic complementarity. nih.gov The rigid nature of the cyclopropyl group in this compound helps to pre-organize the conformation of a drug molecule, reducing the entropic penalty upon binding to its receptor. nih.gov

This conformational restriction can lead to higher binding affinity and selectivity. The specific three-dimensional arrangement of atoms dictated by the chiral center and the cyclopropyl ring influences how the molecule fits into the binding site of a protein. nih.gov By providing a well-defined vector for substituents, the (R)-1-cyclopropylethyl group allows medicinal chemists to fine-tune the orientation of key interacting moieties to optimize interactions, such as hydrogen bonds or hydrophobic contacts, with the receptor.

Synthesis of Chiral Neonicotinoid Analogs with Insecticidal Activity

Beyond pharmaceuticals, this compound and its enantiomer have been utilized in the synthesis of novel agrochemicals. In one study, a series of chiral neonicotinoid analogs were synthesized using various chiral amines, including the enantiomer of the title compound, S-cyclopropylethylamine. nih.gov The synthesis involved a nucleophilic substitution reaction where the amine was reacted with a methyl N-carbamimidothioate precursor to yield the desired nitroguanidine (B56551) compounds. nih.gov

The subsequent evaluation of these compounds for insecticidal activity against Xyleborus sp. beetles revealed a significant stereochemical preference. The results demonstrated that analogs synthesized from amines with the (R)-configuration exhibited superior biological activity compared to their (S)-enantiomer counterparts. nih.govnih.gov This highlights the importance of stereochemistry in the design of effective insecticides and showcases the utility of chiral building blocks like this compound in developing new crop protection agents. nih.govresearchgate.net

| Compound Class | Precursor Amine Stereochemistry | Observed Activity |

| Neonicotinoid Analogs | (R)-amines | Superior insecticidal activity nih.govnih.gov |

| Neonicotinoid Analogs | (S)-amines | Lower insecticidal activity nih.gov |

Role in Chiral Ligand and Catalyst Development

This compound and related chiral cyclopropylamines are valuable building blocks in the field of asymmetric synthesis. Their rigid cyclopropyl backbone provides a well-defined stereochemical environment, making them excellent candidates for the development of chiral ligands and catalysts for enantioselective transformations.

Chiral amines are crucial for the preparation of various classes of ligands, including chiral Schiff bases, N-heterocyclic carbenes, and phosphoramidites. rsc.org While the flexibility and potential for nitrogen inversion in many common chiral amines can be a drawback, the inherent rigidity of the cyclopropyl group in chiral cyclopropylamines offers a solution to this problem. rsc.org This rigidity makes them a useful scaffold for constructing effective chiral ligands. rsc.org

A significant application of chiral cyclopropylamines is in the synthesis of the first asymmetric Alkyl-BIAN (bis-(alkylimino)acenaphthenequinone) ligands. rsc.orgrsc.org Aliphatic BIAN ligands are often more suitable than their aromatic counterparts for certain catalytic applications. However, Alkyl-BIAN ligands where the nitrogen is attached to a secondary or tertiary carbon are typically stable in their free state only when the amino group is part of a strained ring system, with cyclopropylamine being an ideal choice. rsc.org

The synthesis of these asymmetric Alkyl-BIAN ligands has been reported starting from pinene-derived chiral cyclopropylamines. The process involves the reaction of the chiral amine with acenaphthenequinone. rsc.org However, direct condensation can be problematic. A more successful, albeit lower-yielding, strategy involves a transimination from a zinc chloride complex of an aryl-BIAN ligand bearing electron-withdrawing groups. rsc.org For instance, the zinc chloride complex of a chiral Alkyl-BIAN was isolated in a 20% yield using this method. rsc.org

These newly synthesized asymmetric Alkyl-BIAN ligands have shown promise in catalytic applications. Preliminary testing in the copper-catalyzed cyclopropanation of olefins with ethyl diazoacetate has yielded encouraging results. rsc.org

Beyond BIAN ligands, these chiral cyclopropylamines can be used to synthesize other types of ligands. For example, their condensation with glyoxal (B1671930) proceeds readily to form corresponding diazabutadiene ligands in good yields (76-79%). rsc.org

Table 1: Synthesis of Chiral Ligands from Pinene-Derived Cyclopropylamines

| Reactant 1 | Reactant 2 | Product Type | Yield | Reference |

| Chiral Cyclopropylamine | Acenaphthenequinone | Asymmetric Alkyl-BIAN | 20% (as ZnCl₂ complex) | rsc.org |

| Chiral Cyclopropylamine | Glyoxal | Diazabutadiene Ligand | 76-79% | rsc.org |

The utility of chiral cyclopropane-containing molecules extends beyond BIAN ligands into a broader range of asymmetric catalytic reactions. The unique steric and electronic properties of the cyclopropane ring make it a valuable component in various chiral catalysts designed for highly selective organic transformations. mdpi.com

Chiral phosphanyl-oxazoline (PHOX) ligands incorporating a rigid cyclopropyl backbone have been rationally designed and synthesized. nih.gov These ligands have proven to be highly efficient and selective in the intermolecular asymmetric Heck reaction, a powerful method for constructing carbon-carbon bonds. nih.gov The conformational rigidity of the cyclopropyl unit is key to achieving high enantioselectivities in the arylation of cyclic olefins. nih.gov

Furthermore, chiral-at-metal complexes, where the stereochemistry is centered at the metal, have been employed in the asymmetric synthesis of chiral cyclopropanes. For example, a chiral-at-metal Rh(III) complex has been shown to catalyze the [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated 2,2-acylimidazoles, providing access to 1,2,3-trisubstituted chiral cyclopropanes. nih.gov Another chiral rhodium complex catalyzes the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, yielding optically pure cyclopropanes with excellent enantio- and diastereoselectivity. organic-chemistry.org

The development of catalytic asymmetric methods for synthesizing chiral cyclopropyl nucleoside analogues has also been an area of interest. nih.gov These methods often involve Michael-initiated ring-closure reactions and can produce cyclopropanes with a chiral quaternary stereocenter in high yields and excellent diastereoselectivities. nih.gov

Enantioselective ring-opening reactions of donor-acceptor (D-A) cyclopropanes, catalyzed by chiral systems, represent another important application. scispace.com These reactions allow for the synthesis of enantioenriched γ-aminobutyric acid (GABA) derivatives and other functionalized molecules through reactions with various nucleophiles, including amines, alcohols, and thiols. scispace.com

Table 2: Examples of Asymmetric Reactions Utilizing Chiral Cyclopropane-Based Catalysts/Ligands

| Reaction Type | Ligand/Catalyst Type | Key Feature | Application | Reference |

| Intermolecular Heck Reaction | Chiral PHOX Ligands | Rigid cyclopropyl backbone | C-C bond formation | nih.gov |

| [2+1] Cyclization | Chiral-at-metal Rh(III) complex | Metal-centered chirality | Synthesis of trisubstituted chiral cyclopropanes | nih.gov |

| Cyclopropanation | Chiral Rhodium Complex | Catalyst-controlled stereoselectivity | Synthesis of optically pure cyclopropanes | organic-chemistry.org |

| Michael-Initiated Ring Closure | (DHQD)₂AQN | Organocatalysis | Synthesis of chiral cyclopropyl nucleosides | nih.gov |

| Ring-Opening of D-A Cyclopropanes | Various Chiral Catalysts | Enantioselective nucleophilic attack | Synthesis of enantioenriched GABA derivatives | scispace.com |

Q & A

Q. What are the recommended methods for synthesizing (R)-1-Cyclopropylethylamine with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves asymmetric catalysis or enzymatic resolution. For chemical synthesis, chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-based complexes for hydrogenation) can induce stereoselectivity . Post-synthesis, purification via fractional distillation or recrystallization is critical. Characterization requires chiral HPLC (using columns like Chiralpak AD-H) or polarimetry to confirm enantiomeric excess (ee ≥ 98%) . Experimental protocols must detail reaction conditions (temperature, solvent, catalyst loading) and analytical validation steps to ensure reproducibility .

Q. How should researchers validate the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Compare and spectra with literature data (e.g., cyclopropane proton signals at δ 0.5–1.2 ppm) .

- Mass Spectrometry : Confirm molecular ion peak at m/z 85.15 (CHN) .

- HPLC : Use achiral columns (C18) with UV detection to assess purity (>99%) and chiral columns for enantiomeric ratio .

Document all instrumentation parameters (e.g., flow rate, mobile phase) to enable replication .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound as a chiral intermediate in CRF-1 receptor antagonist synthesis?

- Methodological Answer :

- Route Selection : Opt for convergent synthesis to incorporate the amine into a larger scaffold (e.g., via amidation or reductive amination). Monitor stereochemical integrity at each step using inline FTIR or circular dichroism .

- Pharmacological Assays : Pair synthetic efforts with in vitro binding assays (e.g., competitive radioligand displacement) to correlate enantiopurity with CRF-1 receptor affinity . Include negative controls (racemic mixtures) to isolate stereospecific effects .

- Data Reporting : Use tables to compare yield, ee, and bioactivity across batches (Example):

| Batch | Yield (%) | ee (%) | IC (nM) |

|---|---|---|---|

| 1 | 72 | 98 | 12.4 ± 1.2 |

| 2 | 68 | 99 | 11.9 ± 0.9 |

Cite primary sources for assay protocols to avoid methodological ambiguities .

Q. How can researchers resolve contradictions in enantioselectivity data during this compound synthesis?

- Methodological Answer :

- Root-Cause Analysis : Compare reaction parameters (e.g., catalyst batch, solvent purity) across inconsistent trials. Use Design of Experiments (DoE) to identify variables affecting ee .

- Statistical Validation : Apply ANOVA to determine if observed differences are significant (p < 0.05). For small datasets, use non-parametric tests like Kruskal-Wallis .

- Cross-Lab Replication : Collaborate with independent labs to verify results, ensuring standardized protocols (e.g., identical chiral column lot numbers) .

Q. What strategies optimize the integration of this compound into multi-step synthetic pathways while minimizing racemization?

- Methodological Answer :

- Protection-Deprotection : Use acid-labile groups (e.g., Boc) to shield the amine during subsequent reactions. Monitor pH to prevent protonation-induced racemization .

- Low-Temperature Techniques : Conduct coupling reactions (e.g., peptide bonds) at ≤0°C to slow kinetic resolution .

- In Situ Monitoring : Employ real-time Raman spectroscopy to detect racemization intermediates .

Document deviations from published methods, including solvent choice and stirring rates, to contextualize results .

Data Presentation and Ethical Compliance

Q. How should researchers present conflicting data on the stability of this compound under varying storage conditions?

- Methodological Answer :

- Tabular Contrast : Create comparative tables showing degradation rates (e.g., ee loss over time) under different temperatures and humidity levels. Example:

| Condition (°C/% RH) | Initial ee (%) | ee at 30 days (%) |

|---|---|---|

| 25/60 | 99 | 98 |

| 40/75 | 99 | 85 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.